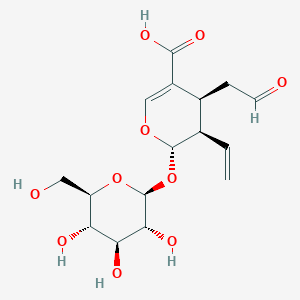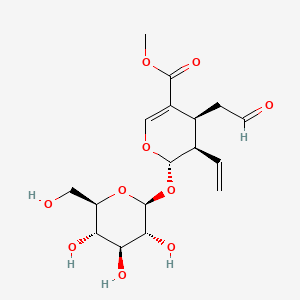
Sulfamethoxypyridazine
Overview
Description
Sulfamethoxypyridazine is a sulfonamide antibacterial compound. It is primarily used to treat bacterial infections such as gonorrhea, inflammation, urinary tract ulcers, and bronchitis . The compound has a molecular formula of C11H12N4O3S and a molar mass of 280.30 g/mol . It is known for its long-acting properties and is often prescribed for conditions like vaginal irritation and severe acute thrush .
Mechanism of Action
Target of Action
Sulfamethoxypyridazine is a sulfonamide antibiotic . The primary target of sulfonamides, including this compound, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound inhibits the enzyme dihydropteroate synthase . This inhibition prevents the formation of dihydropteroate, a critical precursor in the synthesis of folic acid . As a result, the bacteria are unable to reproduce and grow, leading to their eventual death .
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria. Without it, the bacteria cannot replicate their DNA and reproduce . This disruption in the biochemical pathway leads to the bacteriostatic effect of this compound .
Pharmacokinetics
It is known that this compound was the first long-acting sulfonamide introduced in clinical practice, with a half-life of 37 hours . This allows for once-daily administration .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the proliferation of bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by environmental factors . For instance, the presence of certain ions in the environment can affect the efficacy of the drug . Additionally, the extensive use of sulfonamides in animal husbandry has led to environmental contamination, which can impact the effectiveness and stability of these drugs .
Biochemical Analysis
Biochemical Properties
Sulfamethoxypyridazine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the bacterial enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid, which is essential for bacterial growth .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of folic acid, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the bacterial enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid, which is essential for bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include the development of antibiotic resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls bacterial infections. At high doses, it can cause adverse effects such as kidney damage .
Metabolic Pathways
This compound is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It can accumulate in tissues, particularly in the kidney .
Subcellular Localization
This compound is localized in the cytoplasm of cells where it interacts with its target enzyme, dihydropteroate synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfamethoxypyridazine involves a high-pressure methoxylation reaction. This method ensures thorough methoxylation by controlling the reaction conditions . The synthetic route typically involves the reaction of 4-aminobenzenesulfonamide with 6-methoxypyridazine under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methoxylation reactions under controlled pressure and temperature conditions. The use of high-pressure reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
Sulfamethoxypyridazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its antibacterial properties and its interactions with biological molecules.
Medicine: this compound is used in the treatment of bacterial infections and is being investigated for its potential use in treating other conditions.
Industry: The compound is used in the development of new antibacterial agents and in the study of antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Sulfisoxazole: A sulfonamide antibiotic used to treat urinary tract infections.
Uniqueness
Sulfamethoxypyridazine is unique due to its long-acting properties and its specific use in treating conditions like vaginal irritation and severe acute thrush. Its ability to form complexes with various metal ions also sets it apart from other sulfonamide antibiotics .
Properties
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWMPOKSSWJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023611 | |
| Record name | Sulfamethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-35-3 | |
| Record name | Sulfamethoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxypyridazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamethoxypyridazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfamethoxypyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamethoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETHOXYPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T034E4NS2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)

